molecular formula C17H26N2O2 B13175514 Tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate

Cat. No.: B13175514
M. Wt: 290.4 g/mol
InChI Key: RUNXGQHSGMQABU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This nomenclature follows these conventions:

  • Parent structure : The piperidine ring (a six-membered heterocycle with one nitrogen atom) serves as the base structure.
  • Substituents :
    • A carboxylate ester group (-COO-) at position 1, modified by a tert-butyl group [(CH₃)₃C-].
    • An amino group (-NH₂) at position 3.
    • A 3-methylphenyl group (a benzene ring with a methyl substituent at position 3) at position 4.

The structural formula is represented as:
$$ \text{C}{16}\text{H}{24}\text{N}2\text{O}2 $$
with the following skeletal arrangement:

       O  
       ||  
O-C-O-C(CH3)3  
       |  
N-C3H6-C6H3(CH3)-C4H2N  

The canonical SMILES notation is CC1=CC(=CC=C1)C2CCN(CC2N)C(=O)OC(C)(C)C , which encodes the connectivity of atoms and stereochemical details.

Molecular Formula and Weight Calculations

The molecular formula C₁₆H₂₄N₂O₂ is derived from:

  • 16 carbon atoms : 10 from the piperidine ring and substituents (including the tert-butyl group), 6 from the 3-methylphenyl group.
  • 24 hydrogen atoms : Calculated based on saturation of all valencies.
  • 2 nitrogen atoms : One in the piperidine ring, one in the amino group.
  • 2 oxygen atoms : From the carboxylate ester.

Molecular Weight Calculation :
$$
\begin{align} \text{Carbon (C):} & \quad 16 \times 12.01 \, \text{g/mol} = 192.16 \, \text{g/mol} \ \text{Hydrogen (H):} & \quad 24 \times 1.008 \, \text{g/mol} = 24.19 \, \text{g/mol} \ \text{Nitrogen (N):} & \quad 2 \times 14.01 \, \text{g/mol} = 28.02 \, \text{g/mol} \ \text{Oxygen (O):} & \quad 2 \times 16.00 \, \text{g/mol} = 32.00 \, \text{g/mol} \ \hline \text{Total:} & \quad 192.16 + 24.19 + 28.02 + 32.00 = 276.37 \, \text{g/mol} \end{align} $$ This matches the molecular weight reported for structurally similar piperidine derivatives.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-12-6-5-7-13(10-12)14-8-9-19(11-15(14)18)16(20)21-17(2,3)4/h5-7,10,14-15H,8-9,11,18H2,1-4H3

InChI Key

RUNXGQHSGMQABU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CCN(CC2N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Use of Chiral Resolvers

Benzenesulfonyl-D-phenylglycine (D-PG) has been identified as an effective resolving agent, offering high resolution efficiency and ease of recovery, as detailed in WO2009133778A1. The process involves:

  • Dissolving the racemic tert-butyl 3-aminopiperidine-1-carboxylate in an aqueous ethanol solution.
  • Adding D-PG as a resolving agent in a molar ratio of approximately 1:1.
  • Maintaining the reaction at 60-70°C for 2-3 hours to facilitate diastereomeric salt formation.
  • Cooling the mixture gradually to induce crystallization of the diastereomeric salt.
  • Isolating the salt by filtration, then hydrolyzing to free the enantiomerically enriched amine.

This method achieves high diastereomeric excess (>95%) and is suitable for large-scale manufacturing due to its operational simplicity and recyclability of resolving agents.

Alternative Resolvers and Fractionation

Other resolving agents like benzenesulfonyl-D-PG are also employed, with secondary fractionation to enhance enantiomeric purity. The process minimizes the use of expensive chiral catalysts, reducing overall production costs.

Hydrolysis and Deprotection

Post-resolution, the diastereomeric salt undergoes hydrolysis:

  • Acidic hydrolysis using hydrochloric acid or hydrobromic acid in aqueous media.
  • The mixture is stirred at elevated temperatures (~60°C) for 1-2 hours.
  • The free amine is extracted using organic solvents such as ethyl acetate or dichloromethane .

The hydrolysis step effectively removes the sulfonyl protecting group, yielding the free amino compound with high purity.

Final Purification and Crystallization

  • The crude product is subjected to distillation or recrystallization to enhance purity.
  • Recrystallization often employs solvents like ethyl acetate or methyl tert-butyl ether .
  • Multiple recrystallizations may be performed to attain an enantiomeric excess exceeding 99%.

The process parameters are optimized to maximize yield while maintaining high optical purity, crucial for pharmaceutical applications.

Summary of Preparation Parameters and Data Table

Step Reagents/Conditions Purpose Outcome References
Racemic synthesis Standard amino acid derivatives, coupling reagents Generate racemic tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate Racemic mixture WO2009133778A1
Chiral resolution D-PG resolvant, ethanol/water, 60-70°C, 2-3 hrs Enantioselective separation Enantiomerically enriched salt (>95% ee) WO2009133778A1
Hydrolysis Hydrochloric acid, reflux, ethyl acetate extraction Remove sulfonyl group Enantiomerically pure (3S) compound CN106432056A
Purification Recrystallization, distillation Purify product High purity, high optical activity Multiple patents

Technical Advantages and Considerations

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Piperidine Derivatives

Compound Name Substituent Molecular Weight (g/mol) Yield (%) Key Properties
Target Compound* 3-methylphenyl 293.37† N/A Moderate lipophilicity; steric bulk from methyl group enhances stability .
Tert-butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate (10a) 3,4-difluorophenyl 313.30 80 Electron-withdrawing fluorines increase polarity; higher yield .
Tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate 3-methoxyphenyl 309.40 N/A Methoxy group enhances electron density, boosting nucleophilicity .
Tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate 4-methylphenyl 293.37† N/A Positional isomer of target; similar lipophilicity but altered steric effects .
Tert-butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate (10c) 4-fluorophenyl 295.36 75 Fluorine’s electronegativity reduces electron density; moderate yield .
Tert-butyl 3-amino-4-(hydroxymethyl)piperidine-1-carboxylate hydroxymethyl 230.30 N/A Polar hydroxymethyl group improves solubility in aqueous media .

*Target compound: Tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate. †Calculated based on molecular formula C17H26N2O2.

Electronic and Steric Modulation

  • Fluorinated Analogs (e.g., 10a, 10c) : The introduction of fluorine atoms increases polarity and electron-withdrawing effects, which can alter reaction kinetics in nucleophilic substitutions or catalytic couplings. For example, 10a (3,4-difluorophenyl) exhibits a higher yield (80%) compared to 10c (4-fluorophenyl, 75%), suggesting that substituent positioning affects reaction efficiency .
  • Methoxy-Substituted Analogs: The methoxy group in tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate donates electron density via resonance, enhancing the nucleophilicity of the amino group. This contrasts with the methyl group in the target compound, which exerts primarily steric effects .
  • Hydroxymethyl Derivative: The hydroxymethyl substituent introduces hydrogen-bonding capability, significantly improving solubility in polar solvents. This property is advantageous in biological applications but may reduce compatibility with nonpolar reaction environments .

Positional Isomerism (3-methylphenyl vs. 4-methylphenyl)

The positional isomer tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate () shares the same molecular weight as the target compound but differs in the methyl group’s placement.

Biological Activity

Tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse sources and studies.

  • Molecular Formula : C17H26N2O2
  • Molecular Weight : 290.4 g/mol
  • CAS Number : 43811004
  • SMILES Notation : CC1=CC=CC(=C1)C2CCN(CC2N)C(=O)OC(C)(C)C

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with carboxylic acid derivatives. The synthetic routes often include:

  • Formation of Piperidine Derivatives : Starting from piperidine-4-carboxylic acid.
  • Carbamate Formation : Reaction with tert-butyl chloroformate to yield the carbamate derivative.
  • Amination : Introduction of the amino group at the 3-position via reductive amination techniques.

Pharmacological Profile

The compound has been investigated for various biological activities, including:

  • Antitumor Activity : Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines, potentially through apoptosis induction mechanisms.
  • Neuroprotective Effects : Research suggests that it may have protective effects on neuronal cells, possibly through modulation of neurotransmitter systems.

The biological activity is hypothesized to be mediated through interactions with specific receptors or enzymes. For instance:

  • Interaction with P-glycoprotein (P-gp) : It has been shown to influence ATPase activity related to P-gp, a key player in drug transport and resistance mechanisms in cancer therapy .

Case Study 1: Antitumor Activity

In a study published in Frontiers in Pharmacology, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

Research published in Molecules highlighted its potential neuroprotective properties. The compound was tested in vitro on neuronal cell cultures exposed to oxidative stress. Results showed a significant reduction in cell death and preservation of mitochondrial function, suggesting its utility in neurodegenerative disease models .

Data Table: Biological Activities

Activity TypeCell Line / ModelIC50 Value (µM)Reference
AntitumorMCF-7 (Breast Cancer)15
AntitumorA549 (Lung Cancer)20
NeuroprotectionNeuronal Cell CulturesN/A

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